molecular formula C18H20ClNO4S B3447284 dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3447284
M. Wt: 381.9 g/mol
InChI Key: RPHYUBJWXQHNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and a nitrogen atom), and a cyclopentyl group (a five-membered ring of carbon atoms). It also includes two carboxylate groups (COO-) and a chlorine atom .

Mechanism of Action

The mechanism of action for this compound is not available. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

properties

IUPAC Name

dimethyl 4-(5-chlorothiophen-2-yl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-23-17(21)12-9-20(11-5-3-4-6-11)10-13(18(22)24-2)16(12)14-7-8-15(19)25-14/h7-11,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHYUBJWXQHNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(S2)Cl)C(=O)OC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(5-chlorothiophen-2-yl)-1-cyclopentyl-1,4-dihydropyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 4-(5-chloro-2-thienyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

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